N-benzyl-7-bromo-1-benzoxepine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

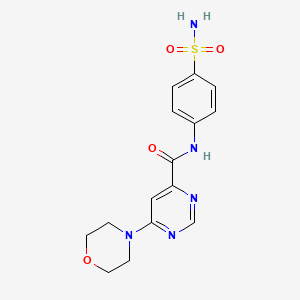

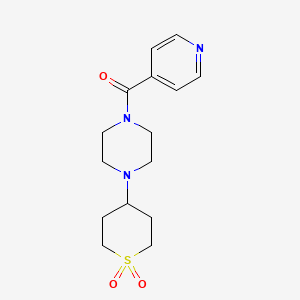

“N-benzyl-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a seven-membered ring with one oxygen atom, and a carboxamide group attached to the 4th carbon of the benzoxepine ring. The benzoxepine ring is also substituted with a benzyl group at the nitrogen atom and a bromine atom at the 7th carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the benzyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxepine ring, which is a type of heterocyclic compound. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s physical and chemical properties, including its reactivity and polarity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the presence of the electron-rich benzoxepine ring and the electron-withdrawing carboxamide group. The bromine atom could potentially be involved in various substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the overall distribution of electrons within the molecule .

Applications De Recherche Scientifique

Practical Synthesis Applications

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide serves as a critical intermediate in the practical synthesis of orally active CCR5 antagonists, highlighting its utility in medicinal chemistry. A practical method for synthesizing an orally active CCR5 antagonist has been developed, utilizing methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, synthesized in good yield through esterification and an intramolecular Claisen type reaction. This process underscores the compound's significance in creating new therapeutic agents (Ikemoto et al., 2005).

Catalysis and Chemical Reactions

The compound is instrumental in catalysis and chemical reactions. For instance, iron-catalyzed ortho-alkylation of carboxamides demonstrates its utility in achieving high levels of regioselectivity in chemical synthesis, providing an efficient method to modify molecules for potential drug development (Fruchey et al., 2014).

Radical Cyclization for 2-Benzazepines

It is also pivotal in the synthesis of 2-benzazepines via radical cyclization, showcasing its role in the efficient generation of benzazepine frameworks. This method involves 7-endo radical cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides, underlining its utility in constructing complex heterocyclic systems (Kamimura et al., 2003).

Synthesis of Antipsychotic Agents

The synthesis of antipsychotic agents, where (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds were synthesized from corresponding benzoic acids, illustrates its application in creating novel pharmaceuticals with potential for treating psychiatric disorders (Högberg et al., 1990).

Hydroamination and Aminocarbonylation

Its role extends to platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides and microwave-promoted aminocarbonylation, indicating its potential in creating amides from various aryl substrates. These processes highlight the versatility of this compound in facilitating diverse chemical transformations (Wang and Widenhoefer, 2004), (Wu et al., 2006).

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activity of many benzoxepine derivatives, “N-benzyl-7-bromo-1-benzoxepine-4-carboxamide” could be a promising candidate for further study .

Propriétés

IUPAC Name |

N-benzyl-7-bromo-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-16-6-7-17-15(11-16)10-14(8-9-22-17)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCPBHQOQIJMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)

![2-(2-fluorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2613931.png)

![3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613935.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)

![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)

![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)

![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)

![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)

![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)